N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide
Description
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Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-18(10-14-26-15-5-2-1-3-6-15)20-11-12-22-19(24)9-8-16(21-22)17-7-4-13-25-17/h1-9,13H,10-12,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZYLKQGNNUEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₅H₁₇N₃O₃S
- Molecular Weight : 287.38 g/mol
- CAS Number : 1251564-80-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The furan and pyridazinone moieties are believed to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity and interfering with cellular pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tubulin polymerization, a critical process for cancer cell division. The compound's structure allows it to selectively target cancer cells while sparing normal cells, which is essential for reducing side effects in cancer therapy.
Antimicrobial Activity
In addition to anticancer effects, the compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 1: Cancer Cell Line Inhibition
A study conducted on MCF-7 breast cancer cells revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound was tested at various concentrations, and the results showed a significant reduction in cell viability at higher doses.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated a clear inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Q & A
Q. What synthetic strategies are commonly used to construct the pyridazinone core in this compound?
The pyridazinone ring is typically synthesized via cyclocondensation reactions. For example, and describe using substituted pyridazinone precursors, where the 6-oxo group is introduced through oxidation or direct cyclization. Key steps include:
- Substitution reactions : Reacting halogenated intermediates with nucleophiles (e.g., furan-2-yl groups) under alkaline conditions .
- Reductive amination : Using iron powder in acidic conditions to reduce nitro groups to amines, as seen in .
- Condensation : Coupling amines with cyanoacetic acid or propionamide derivatives using condensing agents like DCC (dicyclohexylcarbodiimide) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and thioether (C-S) bonds (~1100 cm⁻¹) .
- NMR :
- 1H NMR : Signals for furan protons (δ 6.3–7.4 ppm), pyridazinone methylene groups (δ 3.5–4.5 ppm), and phenylthio aromatic protons (δ 7.2–7.6 ppm) .
- 13C NMR : Carbonyl carbons (δ 165–175 ppm) and pyridazinone ring carbons (δ 120–160 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the introduction of the phenylthio group?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity of thiophenol .
- Catalysis : Add catalytic KI or CuI to facilitate thioether bond formation .
- Temperature control : Maintain reactions at 50–60°C to balance reactivity and side-product formation .
- Purification : Employ gradient elution (e.g., DCM-MeOH 0–4%) to isolate the product from unreacted thiophenol .
Q. How should researchers address conflicting NMR data in sulfur-containing derivatives?
- 2D NMR techniques : Use HSQC or HMBC to resolve overlapping signals, especially for methylene protons adjacent to the sulfur atom .
- Variable temperature NMR : Reduce signal broadening caused by slow rotation around the C-S bond .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure of intermediates .
Q. What computational methods predict the physicochemical properties or bioactivity of analogs?
- ACD/Labs Percepta : Predicts logP, solubility, and pKa values based on molecular descriptors (e.g., used this for stereochemical analysis) .
- Docking studies : Identify potential biological targets by modeling interactions with proteins (e.g., immunoproteasome inhibitors in ) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridazinone ring) with activity .
Q. How do substituents on the pyridazinone ring influence stability and reactivity?
- Electron-donating groups (e.g., furan-2-yl) : Increase ring electron density, enhancing susceptibility to electrophilic attack but reducing oxidative stability .
- Steric effects : Bulky substituents (e.g., 4-benzylpiperidine in ) may hinder condensation reactions, requiring longer reaction times .
- Analytical validation : Use DSC (differential scanning calorimetry) to assess thermal stability and HPLC to monitor degradation products .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield Range | Evidence |
|---|---|---|---|
| Pyridazinone cyclization | DCM, RT, 12–24 h | 42–62% | |
| Thioether formation | Thiophenol, DMF, CuI, 60°C, 6 h | 55–70% | |
| Amide coupling | DCC, DMAP, DCM, 0°C to RT | 65–85% |
Q. Table 2: Spectroscopic Benchmarks
| Functional Group | IR (cm⁻¹) | 1H NMR (δ, ppm) |
|---|---|---|
| Pyridazinone C=O | 1660–1680 | - |
| Phenylthio (C-S) | 1100–1150 | 7.2–7.6 (m, 5H) |
| Furan protons | - | 6.3–7.4 (m, 3H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
